molecular formula C17H19NO3 B2582414 Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate CAS No. 752966-27-1

Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate

Cat. No.: B2582414
CAS No.: 752966-27-1
M. Wt: 285.343
InChI Key: ILCMUDOUJORZIK-UHFFFAOYSA-N
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Description

Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate: is an organic compound with a complex structure that includes an amino group, a methoxy group, and a phenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate typically involves a multi-step process. One common method includes the reaction of 4-(phenylmethoxy)benzaldehyde with a suitable amine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This intermediate is then reacted with methyl acrylate under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate is used as a building block in organic synthesis

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.

Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for further exploration in medicinal chemistry.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and phenylmethoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    Methyl 3-Amino-3-[4-(methoxy)phenyl]propionate: Lacks the phenylmethoxy group, resulting in different chemical properties and reactivity.

    Methyl 3-Amino-3-[4-(phenyl)phenyl]propionate: Lacks the methoxy group, which affects its solubility and interaction with biological targets.

    Methyl 3-Amino-3-[4-(hydroxy)phenyl]propionate: Contains a hydroxy group instead of a methoxy group, leading to different hydrogen bonding capabilities.

Uniqueness: Methyl 3-Amino-3-[4-(phenylmethoxy)phenyl]propionate is unique due to the presence of both methoxy and phenylmethoxy groups, which confer distinct chemical and biological properties. These groups enhance its solubility, reactivity, and ability to interact with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

methyl 3-amino-3-(4-phenylmethoxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-20-17(19)11-16(18)14-7-9-15(10-8-14)21-12-13-5-3-2-4-6-13/h2-10,16H,11-12,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCMUDOUJORZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared following the method for preparing Intermediate 6 except that 3-amino-3-(3,4-dimethoxy-phenyl)propionic acid was substituted with 3-amino-3-(4-benzyloxy phenyl)propionic acid.
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